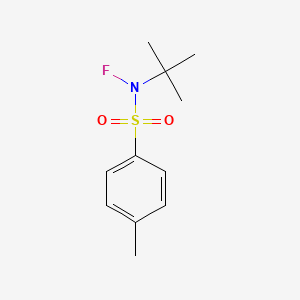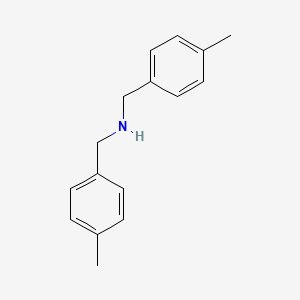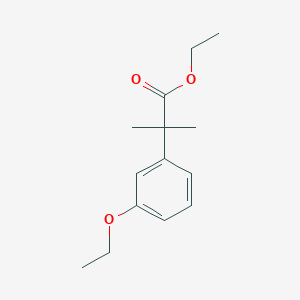
Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound, in particular, has a unique structure that makes it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl dimethyl-3-ethoxyphenylacetate typically involves the esterification of 3-ethoxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl dimethyl-3-ethoxyphenylacetate may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Types of Reactions:
Oxidation: Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 3-ethoxyphenylacetic acid.
Reduction: 3-ethoxyphenylethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
作用机制
The mechanism of action of ethyl dimethyl-3-ethoxyphenylacetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Ethyl acetate: A simpler ester with a similar structure but lacking the aromatic ring.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavorings.
Uniqueness: Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate stands out due to its unique combination of an aromatic ring and an ester functional group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific aromatic characteristics combined with ester reactivity.
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-5-16-12-9-7-8-11(10-12)14(3,4)13(15)17-6-2/h7-10H,5-6H2,1-4H3 |
InChI 键 |
WYTIJILWNIYHLN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C(C)(C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


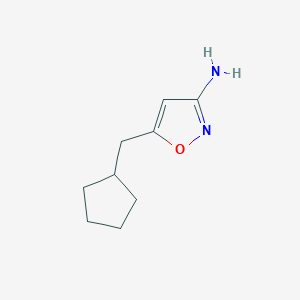
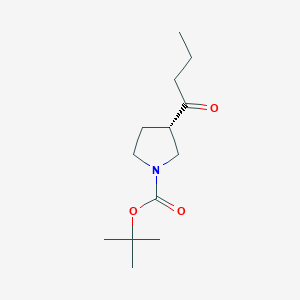
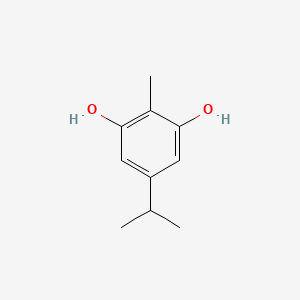
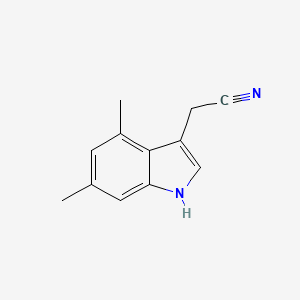
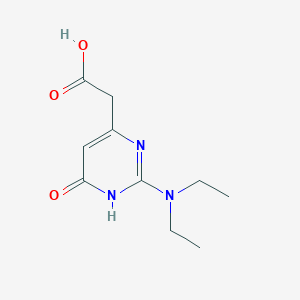
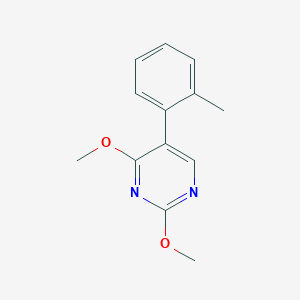
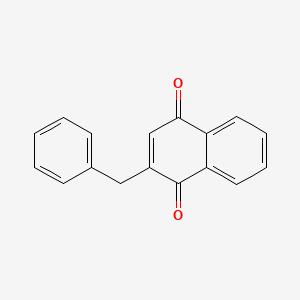

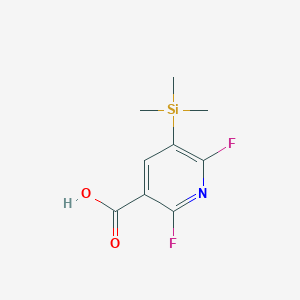
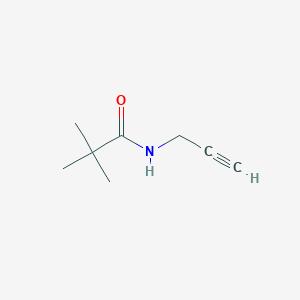
![6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE](/img/structure/B8691146.png)
![3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)
